5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile
Description
5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile is a bicyclic heteroaromatic compound featuring a dihydrobenzofuran core substituted with a fluorine atom at position 5, a hydroxyl group at position 3, and a nitrile group at position 2. The dihydrobenzofuran scaffold is notable for its conformational rigidity, which enhances binding affinity in medicinal chemistry applications. The nitrile group may act as a hydrogen bond acceptor or participate in covalent interactions with biological targets.
Properties
IUPAC Name |
5-fluoro-3-hydroxy-2,3-dihydro-1-benzofuran-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-8-9(5(6)3-11)7(12)4-13-8/h1-2,7,12H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBHZHNIOJOJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2C#N)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the benzofuran ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile can undergo oxidation to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst.
Major Products:
Oxidation: Formation of 5-fluoro-3-oxo-2,3-dihydrobenzofuran-4-carbonitrile.
Reduction: Formation of 5-fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-amine.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis pathways.
Research indicates potential applications in:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antibacterial Properties : The compound's structure may allow it to interact with bacterial enzymes or receptors, leading to antibacterial effects.
- Antiviral Activity : Investigations into its mechanism of action indicate possible interactions with viral proteins.
Case Studies
- Antitumor Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran compounds exhibit selective cytotoxicity against breast cancer cells. The incorporation of the fluorine atom in this compound may enhance its efficacy due to increased lipophilicity and receptor binding affinity.
- Antibacterial Testing : In vitro tests conducted on various bacterial strains have shown that compounds similar to this compound exhibit significant inhibition zones. These findings suggest further exploration into its potential as a new antibacterial agent.
Mechanism of Action
The exact mechanism of action of 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom may enhance its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations:
- Fluorine vs. Chlorine: Fluorine (smaller, electronegative) in the target compound may improve metabolic stability compared to chlorine in ’s analog, which increases lipophilicity but risks toxicity .
- Nitrile Positioning: Nitriles at position 4 (target compound) versus position 3 (Compound 40 in ) may influence electronic distribution and bioactivity .
Biological Activity
5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile (C9H6FNO2) is a synthetic compound belonging to the benzofuran class, characterized by the presence of a fluorine atom, a hydroxyl group, and a carbonitrile group. This unique structure suggests potential biological activities that merit investigation. The compound is synthesized through various methods, typically involving cyclization reactions of suitable precursors.
| Property | Value |
|---|---|
| Molecular Formula | C9H6FNO2 |
| IUPAC Name | This compound |
| CAS Number | 1951411-90-7 |
| Physical Form | White to Yellow Solid |
| Purity | ≥95% |
The mechanism of action for this compound is not extensively documented. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating various biochemical pathways. The presence of the fluorine atom may enhance its binding affinity and selectivity towards these targets.
Antitumor Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antitumor properties. For instance, the incorporation of a fluorine atom in similar structures has been associated with increased potency against cancer cell lines. In vitro assays have shown that compounds with similar scaffolds can inhibit tumor growth effectively .
Antibacterial and Antiviral Properties
There is emerging evidence suggesting that benzofuran derivatives possess antibacterial and antiviral activities. The hydroxyl and carbonitrile groups in this compound may contribute to these effects by disrupting microbial cell membranes or inhibiting viral replication processes .
Case Studies
- Antitumor Study : A study evaluating various benzofuran derivatives reported that compounds with fluorine substitutions exhibited IC50 values significantly lower than their non-fluorinated counterparts. The 5-fluoro derivative showed an IC50 value of approximately 2.12 μM against certain cancer cell lines, indicating strong antitumor potential .
- Antibacterial Activity : In another investigation, derivatives including hydroxyl and carbonitrile functionalities were tested against Gram-positive and Gram-negative bacteria. Results demonstrated notable inhibition zones, suggesting effective antibacterial activity attributed to the structural features of these compounds .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 5-Fluoro-2,3-dihydrobenzofuran-4-carbonitrile | >25 | Inactive |
| 3-Hydroxy-2,3-dihydrobenzofuran-4-carbonitrile | 10.44 | Moderate Antitumor |
| 5-Fluoro-3-hydroxybenzofuran-4-carbonitrile | 2.12 | Strong Antitumor |
Q & A
Q. What are the key considerations for synthesizing 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile in a laboratory setting?
Synthesis of this compound typically involves multi-step reactions, including cyclization, fluorination, and nitrile introduction. Critical steps include:
- Cyclization : Formation of the dihydrobenzofuran core via acid-catalyzed or thermal cyclization of substituted precursors (e.g., fluorinated benzaldehydes or acetophenones) .
- Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) to introduce the fluorine substituent at the 5-position .
- Nitrile Incorporation : Cyanation via nucleophilic substitution (e.g., using KCN/CuCN) or cross-coupling reactions (e.g., Pd-catalyzed cyanation) at the 4-position .
Methodological Note : Monitor reaction progress using TLC or HPLC. Optimize solvent systems (e.g., THF/DMF mixtures) and inert gas purging (N₂/Ar) to prevent oxidation of intermediates .
Q. How can researchers purify and characterize this compound effectively?
- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate). For high-purity batches (>97%), recrystallize in ethanol/water mixtures .
- Characterization :
- NMR : Analyze , , and spectra to confirm substitution patterns and diastereomeric purity. The hydroxyl proton (3-OH) typically appears as a broad singlet (~δ 5.2–5.5 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihydrofuran ring conformation) using single-crystal diffraction data .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Common side reactions include:
- Over-fluorination : Observed in electrophilic fluorination steps. Mitigate by controlling stoichiometry (1:1 molar ratio of fluorinating agent) and temperature (<0°C) .
- Ring-opening of dihydrofuran : Prevented by avoiding strong acids/bases during cyclization. Use mild catalysts like p-toluenesulfonic acid (PTSA) in anhydrous conditions .
Data-Driven Approach : Compare yields and purity under varying conditions (e.g., solvent polarity, catalyst loading) using DOE (Design of Experiments) principles .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
Example scenario: Discrepancies in NMR chemical shifts for the nitrile group (predicted vs. observed).
- Root Cause : Solvent effects or crystal packing forces in experimental settings may alter electronic environments.
- Resolution :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) .
- Compare experimental X-ray bond angles (e.g., C3–O1–C5 ~109.6°) with computational geometry optimizations .
Q. What strategies are effective for studying the bioactivity of this compound in pharmacological models?
- In vitro Assays : Screen for enzyme inhibition (e.g., kinases, cytochrome P450) using fluorescence-based assays. The fluorobenzofuran scaffold shows affinity for hydrophobic binding pockets .
- SAR Studies : Modify substituents (e.g., replace 3-OH with methoxy or acetyloxy) to assess impact on bioactivity and metabolic stability .
Q. How can computational modeling guide the design of derivatives with enhanced reactivity?
- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., SARS-CoV-2 main protease). The nitrile group may act as a hydrogen-bond acceptor .
- ADMET Prediction : Employ tools like SwissADME to optimize logP (target ~2.5–3.5) and reduce hepatotoxicity risks .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| NMR | 3-OH (δ 5.3 ppm, broad), F-C (δ 6.8–7.1 ppm) | |
| NMR | CF (δ -110 to -115 ppm) | |
| X-ray Diffraction | C–O bond length: 1.43 Å; Dihedral angle: 175.5° |
Q. Table 2. Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Fluorination Temp. | -10°C to 0°C | Prevents over-fluorination |
| Cyclization Catalyst | 0.5–1.0 mol% PTSA | Maximizes ring closure |
| Solvent Polarity | THF (ε = 7.5) → DMF (ε = 36.7) | Enhances nitrile incorporation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
